Cas no 2229630-55-9 (1-1-(quinolin-7-yl)cyclopropylcyclopropan-1-amine)

1-1-(Quinolin-7-yl)cyclopropylcyclopropan-1-amine is a structurally unique bicyclic amine featuring a quinoline moiety fused with a cyclopropyl group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its rigid, three-dimensional framework, which can enhance binding affinity and selectivity in drug discovery applications. The presence of the quinoline scaffold offers potential for interactions with biological targets, while the cyclopropyl groups contribute to metabolic stability and conformational restriction. Its well-defined stereochemistry and synthetic versatility make it a valuable intermediate for developing novel therapeutic agents, particularly in the design of kinase inhibitors or CNS-targeted molecules. The compound's stability and functional group compatibility further support its utility in complex synthetic routes.
1-1-(quinolin-7-yl)cyclopropylcyclopropan-1-amine structure
2229630-55-9 structure
Product name:1-1-(quinolin-7-yl)cyclopropylcyclopropan-1-amine
CAS No:2229630-55-9
MF:C15H16N2
Molecular Weight:224.300943374634
CID:6290933
PubChem ID:165715065

1-1-(quinolin-7-yl)cyclopropylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-1-(quinolin-7-yl)cyclopropylcyclopropan-1-amine
    • 2229630-55-9
    • EN300-1758743
    • 1-[1-(quinolin-7-yl)cyclopropyl]cyclopropan-1-amine
    • インチ: 1S/C15H16N2/c16-15(7-8-15)14(5-6-14)12-4-3-11-2-1-9-17-13(11)10-12/h1-4,9-10H,5-8,16H2
    • InChIKey: RIXIZMJJYZXRIL-UHFFFAOYSA-N
    • SMILES: NC1(CC1)C1(C2C=CC3=CC=CN=C3C=2)CC1

計算された属性

  • 精确分子量: 224.131348519g/mol
  • 同位素质量: 224.131348519g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 317
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 38.9Ų

1-1-(quinolin-7-yl)cyclopropylcyclopropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1758743-2.5g
1-[1-(quinolin-7-yl)cyclopropyl]cyclopropan-1-amine
2229630-55-9
2.5g
$2856.0 2023-09-20
Enamine
EN300-1758743-0.05g
1-[1-(quinolin-7-yl)cyclopropyl]cyclopropan-1-amine
2229630-55-9
0.05g
$1224.0 2023-09-20
Enamine
EN300-1758743-5.0g
1-[1-(quinolin-7-yl)cyclopropyl]cyclopropan-1-amine
2229630-55-9
5g
$4226.0 2023-06-03
Enamine
EN300-1758743-1.0g
1-[1-(quinolin-7-yl)cyclopropyl]cyclopropan-1-amine
2229630-55-9
1g
$1458.0 2023-06-03
Enamine
EN300-1758743-1g
1-[1-(quinolin-7-yl)cyclopropyl]cyclopropan-1-amine
2229630-55-9
1g
$1458.0 2023-09-20
Enamine
EN300-1758743-10g
1-[1-(quinolin-7-yl)cyclopropyl]cyclopropan-1-amine
2229630-55-9
10g
$6266.0 2023-09-20
Enamine
EN300-1758743-0.1g
1-[1-(quinolin-7-yl)cyclopropyl]cyclopropan-1-amine
2229630-55-9
0.1g
$1283.0 2023-09-20
Enamine
EN300-1758743-0.25g
1-[1-(quinolin-7-yl)cyclopropyl]cyclopropan-1-amine
2229630-55-9
0.25g
$1341.0 2023-09-20
Enamine
EN300-1758743-0.5g
1-[1-(quinolin-7-yl)cyclopropyl]cyclopropan-1-amine
2229630-55-9
0.5g
$1399.0 2023-09-20
Enamine
EN300-1758743-10.0g
1-[1-(quinolin-7-yl)cyclopropyl]cyclopropan-1-amine
2229630-55-9
10g
$6266.0 2023-06-03

1-1-(quinolin-7-yl)cyclopropylcyclopropan-1-amine 関連文献

1-1-(quinolin-7-yl)cyclopropylcyclopropan-1-amineに関する追加情報

Professional Introduction to Compound with CAS No. 2229630-55-9 and Product Name: 1-1-(quinolin-7-yl)cyclopropylcyclopropan-1-amine

The compound identified by the CAS number 2229630-55-9 and the product name 1-1-(quinolin-7-yl)cyclopropylcyclopropan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a quinolin-7-yl moiety in its structure suggests possible interactions with biological targets, making it a promising candidate for further exploration.

Recent studies in the domain of bioorganic chemistry have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The quinolin-7-yl group, a well-known pharmacophore, is frequently incorporated into molecules due to its ability to modulate biological pathways. In particular, derivatives of quinoline have been extensively studied for their antimicrobial, antiviral, and anticancer properties. The compound in question combines this pharmacologically relevant moiety with a cyclopropylcyclopropane scaffold, which may contribute to enhanced binding affinity and selectivity.

The structural design of 1-1-(quinolin-7-yl)cyclopropylcyclopropan-1-amine reflects a deliberate approach to optimize pharmacokinetic and pharmacodynamic properties. The cyclopropylcyclopropane ring system is known for its rigidity, which can improve the molecule's interaction with biological targets by reducing conformational flexibility. This rigidity, combined with the electron-rich nature of the quinolin-7-yl group, suggests that this compound may exhibit favorable interactions with enzymes and receptors involved in disease processes.

In the context of modern drug discovery, computational modeling and high-throughput screening have become indispensable tools for identifying promising candidates. The structural features of 1-1-(quinolin-7-yl)cyclopropylcyclopropan-1-amine make it an attractive candidate for virtual screening against various biological targets. Preliminary computational studies indicate that this molecule may interact with proteins involved in signal transduction and metabolic pathways, which are critical for numerous diseases.

Experimental validation of these hypotheses is currently underway in several research laboratories. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are being employed to elucidate the molecular structure and confirm the proposed interactions. Additionally, enzyme inhibition assays and cell-based assays are being conducted to assess the compound's activity against relevant biological targets.

The potential therapeutic applications of 1-1-(quinolin-7-yl)cyclopropylcyclopropan-1-amine are broad and multifaceted. Given its structural similarities to known bioactive compounds, it may serve as a lead molecule for the development of drugs targeting neurological disorders, inflammatory diseases, and cancer. The quinoline moiety's ability to cross the blood-brain barrier further enhances its appeal as a candidate for central nervous system (CNS) therapies.

Advances in synthetic chemistry have enabled the efficient preparation of complex molecules like 1-(quinolin)-7-substituted cyclopropylcyclopropanamines, including our target compound. Modern synthetic strategies often involve transition metal-catalyzed reactions, which provide high selectivity and yield under mild conditions. These methods not only facilitate the rapid assembly of intricate molecular frameworks but also allow for easy modifications to explore structure-function relationships.

The integration of machine learning and artificial intelligence into drug discovery has revolutionized the way new compounds are designed and evaluated. Predictive models can now forecast properties such as solubility, permeability, and toxicity based on molecular structure alone. These tools are particularly valuable when dealing with novel scaffolds like (quinolin)-7-substituted cyclopropylcyclopropanamines, as they allow researchers to prioritize compounds that are most likely to succeed in preclinical studies.

In conclusion, 2229630–55–9 (also known as 1–(quinolin–7–ylyl)–cyclopropylethyleneamine) represents a significant contribution to pharmaceutical chemistry. Its unique structural features and potential biological activities make it an exciting candidate for further research. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in developing next-generation therapeutics that address unmet medical needs.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd